MAO-A Inhibition Profile: Low Affinity but Well-Defined and Non-Selective vs. Potent, Selective MAO-A Inhibitors
8-Methoxyquinoline-2-carbonitrile exhibits a weak, non-selective inhibition of human monoamine oxidase A (MAO-A) with an IC50 of 100,000 nM (100 μM) [1]. This contrasts sharply with the potent, clinically used MAO-A inhibitor Clorgyline, which demonstrates an IC50 of approximately 4 nM [2]. While Clorgyline is a mechanism-based, irreversible inhibitor, the quinoline carbonitrile acts as a reversible, low-affinity binder. This lack of high-affinity MAO-A inhibition is a key differentiator and is advantageous in research contexts where MAO inhibition is an undesired off-target effect.
| Evidence Dimension | MAO-A Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 100,000 nM (100 μM) |
| Comparator Or Baseline | Clorgyline: 4 nM |
| Quantified Difference | 25,000-fold less potent |
| Conditions | Recombinant human MAO-A, kynuramine conversion to 4-hydroxyquinoline, 20 min incubation, fluorescence assay [REFS-1, REFS-2] |
Why This Matters
This data de-risks the use of 8-Methoxyquinoline-2-carbonitrile in projects where MAO-A inhibition is a liability, providing a known, quantifiable baseline for off-target effects.
- [1] BindingDB. BDBM50401980 (CHEMBL2203921). Inhibition of MAO-A. Accessed 2026. View Source
- [2] Johnston JP. Some observations upon a new inhibitor of monoamine oxidase in brain tissue. Biochem Pharmacol. 1968;17(7):1285-97. View Source
